N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide
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Overview
Description
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide is a chemical compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with a chlorine atom, a methoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is alkylated using a chloroalkane in the presence of a Lewis acid catalyst.
Chlorination: The xanthene core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated xanthene is reacted with methanol in the presence of a base to introduce the methoxy group.
Amidation: Finally, the methoxylated xanthene is reacted with 3-aminobenzamide under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the xanthene core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted xanthene derivatives.
Scientific Research Applications
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes and pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide
- N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
Uniqueness
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group at the 3-position of the benzamide moiety
Properties
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-26-14-5-2-4-12(10-14)21(25)23-13-8-9-15-18(11-13)27-20-16(19(15)24)6-3-7-17(20)22/h2-11H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLVYSDLMVPRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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